molecular formula C6H14O8S2 B159239 D-Threitol-1,4-bis(methanesulfonate) CAS No. 1947-62-2

D-Threitol-1,4-bis(methanesulfonate)

Katalognummer: B159239
CAS-Nummer: 1947-62-2
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: YCPOZVAOBBQLRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Threitol-1,4-bis(methanesulfonate) is a bifunctional alkylating agent belonging to the sulfonate ester class. Structurally, it consists of a four-carbon threitol backbone with methanesulfonate groups at the 1 and 4 positions. Its stereoisomer, L-Threitol-1,4-bis(methanesulfonate) (synonyms: threosulfan, tresulfan), is clinically used as a chemotherapeutic agent (e.g., in Ovostat) . The compound’s mechanism of action involves alkylation of DNA at the N7 position of guanine, leading to DNA strand breaks, cross-linking, and subsequent apoptosis. It is cell-cycle-specific, primarily acting during the S and G2 phases .

Eigenschaften

IUPAC Name

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPOZVAOBBQLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2
Record name Erythritol, 1,4-dimethanesulfonate, (meso)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threitol, 1,4-dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threitol,4-dimethanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Treosulfan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis mesyl ester of D-threitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Treosulfan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Key Steps

  • Protection of Tartaric Acid Derivatives :
    Dimethyl tartrate is protected with 4-methoxybenzaldehyde to form a cyclic acetal, preventing unwanted side reactions during reduction.

  • Reduction with Sodium Borohydride-Iodine :
    The protected tartrate is reduced using NaBH4 and iodine, avoiding hazardous LiAlH4. This step achieves >90% conversion to the diol intermediate.

  • Methanesulfonation :
    The diol reacts with methanesulfonyl chloride in dichloromethane, yielding the bis-sulfonate ester.

  • Deprotection with Hydrochloric Acid :
    Acidic hydrolysis removes the acetal group, followed by crystallization in isopropyl alcohol/di-isopropyl ether to obtain treosulfan.

Performance Data

ExampleStepConditionsYield (%)Purity (HPLC)
1Acetal ReductionNaBH4, I2, 0–5°C92.9399.97%
2MethanesulfonationMsCl, pyridine, 25°C85.299.92%
3Final CrystallizationIPA/di-isopropyl ether, 0°C68.499.81%

This method achieves an overall yield of 68–93% with >99.8% purity, making it viable for commercial production.

Key Reaction Parameters

Successful synthesis depends on critical factors:

Temperature Control

  • Reduction Step : Maintaining 0–5°C prevents exothermic runaway reactions and ensures selectivity for the diol intermediate.

  • Crystallization : Cooling to 0–5°C enhances crystal purity by minimizing solvent inclusion.

Solvent Selection

SolventRoleImpact on Yield
Isopropyl alcoholCrystallization mediumMaximizes purity
Di-isopropyl etherAnti-solvent for precipitationReduces losses
DichloromethaneReaction solvent for MsClEnhances kinetics

Polar aprotic solvents like dichloromethane facilitate methanesulfonation, while alcohol/ether mixtures optimize crystallization.

Purification and Characterization

Crystallization Techniques

Treosulfan is purified via sequential solvent treatments:

  • Dissolution in Isopropyl Alcohol : Removes hydrophilic impurities.

  • Precipitation with Di-Isopropyl Ether : Yields needle-like crystals with 99.9% purity.

Analytical Methods

TechniqueApplicationData Reported
HPLCPurity assessment99.81–99.97%
XRPDPolymorph identificationDistinct diffraction pattern (Fig. 1 in)
LC-MSDetection of sulfonic acid metabolitesm/z 286.31 [M+H]+

XRPD confirms the crystalline form, critical for pharmaceutical consistency.

Comparative Analysis of Methods

ParameterTraditional (LiAlH4)Modern (NaBH4-I2)
Yield50–60%68–93%
SafetyHigh risk (pyrophoric)Low risk
ScalabilityLimitedIndustrial-ready
Purification ComplexityHighModerate

The NaBH4-I2 method reduces costs and hazards while improving reproducibility.

Challenges and Solutions

Byproduct Formation

  • Cause : Residual hydroxyl groups during methanesulfonation.

  • Solution : Acetal protection prevents over-sulfonation, reducing byproducts to <0.1%.

Solvent Recovery

  • Innovation : Continuous distillation reclaims >95% of dichloromethane and ether, lowering environmental impact .

Analyse Chemischer Reaktionen

D-Threitol-1,4-bis(methanesulfonate) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

D-Threitol-1,4-bis(methanesulfonate) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of D-Threitol-1,4-bis(methanesulfonate) involves its conversion to active epoxides, which can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it effective in chemotherapy. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

  • Stereochemical Impact: No studies directly compare D- and L-Threitol-1,4-bis(methanesulfonate). Preclinical models suggest stereochemistry affects DNA adduct formation patterns .
  • Cross-Linking Efficiency: Bifunctional agents (e.g., D-Threitol derivatives) exhibit 10–20× greater cytotoxicity than monofunctional analogs like MMS in leukemia cell lines .
  • Toxicity Trade-offs : D-Threitol-1,4-bis(methanesulfonate)’s pulmonary risks contrast with busulfan’s hepatic profile, highlighting the need for organ-specific monitoring .

Biologische Aktivität

D-Threitol-1,4-bis(methanesulfonate), commonly referred to as treosulfan, is a compound that has garnered attention for its therapeutic potential, particularly in the context of hematopoietic stem cell transplantation (HSCT) and its unique pharmacological profile compared to traditional alkylating agents. This article provides a comprehensive overview of the biological activity of treosulfan, including its pharmacodynamics, clinical applications, and safety profile.

Chemical Structure and Properties

Treosulfan is a bis(methanesulfonate) derivative of D-threitol, with the molecular formula C6H14O8S2C_6H_{14}O_8S_2 and a molecular weight of 286.31 g/mol. Its structure facilitates the formation of reactive epoxides, which are believed to contribute to its cytotoxic effects against neoplastic cells.

Treosulfan acts primarily through the formation of DNA cross-links, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is similar to that of other alkylating agents but is characterized by a more favorable toxicity profile. The compound's ability to form epoxides allows it to interact with nucleophilic sites in DNA, resulting in cytotoxicity that is particularly effective against malignant cells while sparing normal tissues to some extent.

Hematopoietic Stem Cell Transplantation

Treosulfan has emerged as a key agent in conditioning regimens for HSCT, especially in pediatric patients with malignancies. Studies have shown that treosulfan can be safely used as an alternative to busulfan due to its lower toxicity profile. In a clinical trial comparing treosulfan and busulfan for conditioning prior to HSCT, treosulfan demonstrated a 100% freedom from transplantation-related mortality (TRM) compared to 90% for busulfan .

Table 1: Comparison of Treosulfan and Busulfan in HSCT

ParameterTreosulfanBusulfan
Freedom from TRM100%90%
Acute Toxicity RateLowerHigher
Gonadal ToxicityMild testicular toxicity; severe ovarian toxicityHigh gonadal toxicity

Pharmacokinetics

The pharmacokinetic profile of treosulfan has been extensively studied. It is administered intravenously and exhibits linear pharmacokinetics up to certain doses. A study reported that plasma concentrations were measured at various time points post-infusion, demonstrating consistent absorption and distribution characteristics .

Table 2: Pharmacokinetic Parameters of Treosulfan

ParameterValue
Half-lifeApproximately 2 hours
Volume of distributionLinear up to dose levels
Renal eliminationSignificant

Safety Profile

Treosulfan's safety profile is notably favorable compared to traditional alkylating agents. While it can cause side effects such as mucositis and diarrhea at higher doses, the incidence of severe toxicities tends to be lower . Long-term studies have indicated that treosulfan may lead to less gonadal toxicity than busulfan, making it a preferable choice in younger populations where fertility preservation is a concern .

Case Studies

Several case studies have highlighted the efficacy and safety of treosulfan in clinical settings:

  • Pediatric Patients with Acute Myeloid Leukemia (AML) : In a cohort study involving children undergoing HSCT for AML, treosulfan was associated with improved survival rates and lower incidence of severe complications compared to historical controls treated with busulfan.
  • Myelodysplastic Syndromes (MDS) : A clinical trial involving adults with MDS demonstrated that treosulfan conditioning resulted in favorable outcomes with manageable side effects, reinforcing its role as an effective treatment option .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of D-Threitol-1,4-bis(methanesulfonate) in cellular systems, and how should researchers validate its alkylating activity?

  • Answer : D-Threitol-1,4-bis(methanesulfonate) is a bifunctional alkylating agent that primarily targets the N7 position of guanine in DNA and RNA, inducing strand breaks and cross-linking. To validate its alkylation efficiency, researchers should:

  • Use HPLC or LC-MS to quantify DNA adduct formation, focusing on guanine-alkylated derivatives.
  • Perform cell synchronization experiments (e.g., blocking cells in S/G2 phase) to confirm cell-cycle specificity, as activity peaks during these phases .
  • Cross-validate results with comet assays (for DNA strand breaks) and qPCR (for RNA alkylation effects).

Q. What analytical methods are recommended for detecting and quantifying D-Threitol-1,4-bis(methanesulfonate) in pharmaceutical formulations or biological matrices?

  • Answer :

  • GC-MS with electron impact ionization : Use a CP-SIL 8 CB capillary column and high-purity helium carrier gas. Linearity ranges (0.1–1.0 µg/mL) and detection limits (6.14–6.21 ng/mL) are established for methanesulfonate analogs .

  • Solid-phase extraction (SPE) with Oasis HLB cartridges : Optimize recovery rates (94–99%) by conditioning cartridges with methanol and filtering samples through GF/F filters (0.7 µm) .

  • Internal standards : Spike samples with deuterated analogs (e.g., triclosan-d3) for precise quantification in complex matrices like wastewater or plasma .

    Parameter GC-MS Performance SPE Recovery
    Linear Range0.1–1.0 µg/mL
    LOD6.14–6.21 ng/mL
    Average Recovery94–99%

Q. What are the critical pharmacokinetic parameters to consider when designing in vivo studies with D-Threitol-1,4-bis(methanesulfonate)?

  • Answer : Key parameters include:

  • Oral bioavailability : ~90% in preclinical models, requiring dose adjustments for oral vs. intravenous administration.
  • Terminal half-life : 1.5–2 hours, necessitating frequent dosing in chronic exposure studies.
  • Excretion : 15% renal excretion of unchanged drug; monitor metabolites (e.g., inactive sulfonic acid derivatives) via LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in alkylation efficiency data across different cell lines treated with D-Threitol-1,4-bis(methanesulfonate)?

  • Answer : Contradictions may arise due to variations in:

  • Cell-cycle distribution : Use flow cytometry to profile phases and synchronize cells (e.g., thymidine block for G1/S arrest).
  • Glutathione (GSH) levels : Measure intracellular GSH with Ellman’s reagent, as thiols scavenge alkylating agents.
  • DNA repair capacity : Knock out repair genes (e.g., O6-methylguanine-DNA methyltransferase) in isogenic cell lines to isolate repair mechanisms .

Q. What strategies optimize the stability of D-Threitol-1,4-bis(methanesulfonate) in aqueous solutions during long-term experiments?

  • Answer :

  • Acidification : Store solutions at pH 4–5 to slow hydrolysis; use ammonium fluoride or formic acid for buffering .
  • Low-temperature storage : Aliquot and freeze at −20°C; avoid repeated freeze-thaw cycles .
  • Container deactivation : Treat glassware with 5% dimethyldichlorosilane to prevent adsorption losses .

Q. What experimental models are suitable for studying the dose-dependent pulmonary toxicity of D-Threitol-1,4-bis(methanesulfonate)?

  • Answer :

  • In vitro : Use primary human bronchial epithelial cells (HBECs) or A549 alveolar cells. Expose to 0.1–10 µM doses and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .
  • In vivo : Employ murine models with intratracheal instillation. Monitor histopathology (e.g., fibrosis via Masson’s trichrome staining) and lung function (e.g., forced expiratory volume) .
  • Biomarkers : Quantify hydroxyproline (collagen deposition) and glutathione peroxidase activity to assess oxidative stress .

Methodological Notes

  • Contradictory Data : When comparing alkylation efficiency across studies, ensure consistency in cell culture conditions (e.g., serum-free vs. serum-containing media) and analytical methods (e.g., GC-MS vs. LC-MS calibration curves) .
  • Safety Protocols : Handle D-Threitol-1,4-bis(methanesulfonate) in a fume hood, as structural analogs (e.g., ethyl methanesulfonate) are confirmed mutagens and carcinogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
D-Threitol-1,4-bis(methanesulfonate)
Reactant of Route 2
Reactant of Route 2
D-Threitol-1,4-bis(methanesulfonate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.